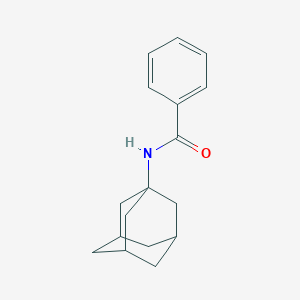

N-(1-Adamantyl)benzamide

描述

N-(1-Adamantyl)benzamide, also known as ADBA, is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid that is soluble in organic solvents. ADBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

作用机制

The mechanism of action of N-(1-Adamantyl)benzamide is not fully understood. However, it has been suggested that N-(1-Adamantyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(1-Adamantyl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

生化和生理效应

N-(1-Adamantyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has been found to increase the expression of p21 and p27, which are cyclin-dependent kinase inhibitors that regulate the cell cycle. N-(1-Adamantyl)benzamide has also been found to increase the expression of Bax and decrease the expression of Bcl-2, which are proteins that regulate apoptosis. N-(1-Adamantyl)benzamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.

实验室实验的优点和局限性

N-(1-Adamantyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle in the lab. N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry, which makes it a valuable tool for drug discovery. However, N-(1-Adamantyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications.

未来方向

There are several future directions for the study of N-(1-Adamantyl)benzamide. One direction is to investigate its potential applications in nanotechnology. N-(1-Adamantyl)benzamide has been shown to exhibit self-assembling properties, which makes it a potential candidate for the synthesis of nanomaterials. Another direction is to investigate its potential applications in materials science. N-(1-Adamantyl)benzamide has been found to exhibit liquid crystal properties, which makes it a potential candidate for the synthesis of liquid crystal materials. Further studies are needed to investigate the potential applications of N-(1-Adamantyl)benzamide in these fields.

科学研究应用

N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(1-Adamantyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of influenza virus and hepatitis B virus. N-(1-Adamantyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

属性

CAS 编号 |

19026-84-7 |

|---|---|

产品名称 |

N-(1-Adamantyl)benzamide |

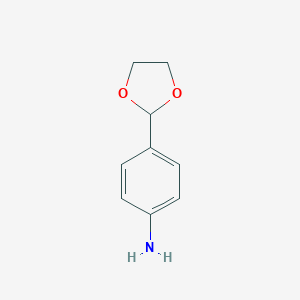

分子式 |

C17H21NO |

分子量 |

255.35 g/mol |

IUPAC 名称 |

N-(1-adamantyl)benzamide |

InChI |

InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |

InChI 键 |

HIMFTDSGLWYLKA-UHFFFAOYSA-N |

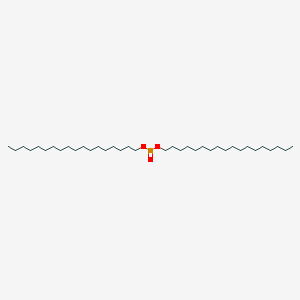

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |

规范 SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |

其他 CAS 编号 |

19026-84-7 |

Pictograms |

Irritant |

同义词 |

N-(1-Adamantyl)benzamide |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)